4-(trans-4-Ethylcyclohexyl)phenol
Overview
Description
4-(trans-4-Ethylcyclohexyl)phenol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is a phenolic compound characterized by the presence of a phenol group attached to a trans-4-ethylcyclohexyl group. This compound is known for its applications in various scientific fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(trans-4-Ethylcyclohexyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions . For example, the reaction of 4-chlorophenol with trans-4-ethylcyclohexyl bromide in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Ethylcyclohexyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenols
Scientific Research Applications
4-(trans-4-Ethylcyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of liquid crystal materials.
Materials Science: Employed in the development of polymers with specific orientation properties for liquid crystal displays.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(trans-4-Ethylcyclohexyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The compound’s effects are mediated by its ability to undergo electrophilic aromatic substitution and other reactions that modify its structure and reactivity .
Comparison with Similar Compounds
4-(trans-4-Ethylcyclohexyl)phenol can be compared with other similar compounds, such as:
- 4-(trans-4-Propylcyclohexyl)phenol
- 4-(trans-4-Butylcyclohexyl)phenol
- 4-(trans-4-Amylcyclohexyl)phenol
These compounds share a similar phenolic structure but differ in the length of the alkyl chain attached to the cyclohexyl group . The uniqueness of this compound lies in its specific alkyl chain length, which influences its physical and chemical properties, making it suitable for particular applications in liquid crystal technology and materials science .
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBFENXGDCBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300966 | |
Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89100-78-7 | |
Record name | 4-(trans-4-Ethylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(trans-4-ethylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the concentration of 4-(trans-4-Ethylcyclohexyl)phenol in polystyrene derivatives impact liquid crystal orientation?
A1: Research indicates that a minimum concentration of 15 mol% of 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups in polystyrene derivatives is crucial for achieving a stable and uniform vertical orientation of liquid crystal (LC) molecules. [] This finding suggests that the density of the 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups plays a key role in influencing the alignment of LC molecules within the polymer matrix.
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